molecular formula C13H9Cl2N3O B15037203 N'-(2,6-dichlorobenzylidene)isonicotinohydrazide

N'-(2,6-dichlorobenzylidene)isonicotinohydrazide

Cat. No.: B15037203
M. Wt: 294.13 g/mol
InChI Key: NQDCEUYXBZPLKU-CAOOACKPSA-N
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Description

N'-(2,6-Dichlorobenzylidene)isonicotinohydrazide is a synthetic isonicotinohydrazide Schiff base derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known for a wide spectrum of biological activities, with particularly promising applications in the development of antitubercular and anticancer agents . Its molecular structure features an isonicotinic hydrazide core, a key pharmacophore in frontline anti-tuberculosis drugs like Isoniazid, linked via a hydrazone bridge to a 2,6-dichlorobenzylidene moiety, which enhances lipophilicity and can influence bioavailability and target binding . Research into this compound and its analogs is focused primarily on two therapeutic areas. First, as part of the ongoing search for novel treatments against Mycobacterium tuberculosis, especially drug-resistant strains, this hydrazide derivative represents a strategic modification of the Isoniazid structure aimed at overcoming resistance mechanisms . Second, and highly notably, closely related nicotinohydrazide Schiff bases have demonstrated potent, nanomolar-level cytotoxicity against a range of cancer cell lines in preclinical studies, with some derivatives showing remarkable activity without significant animal toxicity, highlighting the potential of this chemical scaffold in oncology drug discovery . The compound is supplied exclusively for laboratory research purposes. It is strictly for use in vitro or in ex vivo experimental systems. This product is "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9Cl2N3O/c14-11-2-1-3-12(15)10(11)8-17-18-13(19)9-4-6-16-7-5-9/h1-8H,(H,18,19)/b17-8+

InChI Key

NQDCEUYXBZPLKU-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can be synthesized through the condensation reaction between 2,6-dichlorobenzaldehyde and pyridine-4-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its enzyme inhibitory activities, which could be relevant in drug development.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activities, such as enzyme inhibition. The compound can interact with the active sites of enzymes, thereby blocking their activity. Additionally, its Schiff base structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Physicochemical Properties

Substituents on the benzylidene ring significantly alter melting points, solubility, and crystallinity:

Compound Name Substituents Melting Point (°C) Key Structural Features Reference
N'-(2,6-Dichlorobenzylidene)isonicotinohydrazide 2,6-Cl₂ 261–263 Dihedral angle: ~72.9°; forms C(4) hydrogen-bonded chains
N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide 4-N(CH₃)₂ 194.7–196.6 Electron-donating -N(CH₃)₂ group lowers melting point
N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide 3,4-(OCH₃)₂ Not reported Enhanced antimicrobial activity due to methoxy groups
N'-(2,3-Dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide 2,3-Cl₂ + naphthyl 220–222 Extended π-system improves antifungal activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase melting points due to stronger intermolecular forces (e.g., halogen bonding) .
  • Methoxy and dimethylamino substituents reduce melting points and enhance solubility in polar solvents .
Antimicrobial and Antifungal Activity
  • This compound: Limited direct data, but analogs with dichloro substitution exhibit moderate antifungal activity (e.g., 78.5–94.7% inhibition against Rhizopus oryzae) .
  • N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide: Superior antimicrobial activity (zone of inhibition: 18–22 mm against S. aureus) due to electron-donating methoxy groups enhancing membrane penetration .
  • N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide: Notable antioxidant activity (IC₅₀: 12.4 μM for H₂O₂ scavenging) attributed to phenolic -OH groups .
Anti-Corrosion Properties
  • Dichloro derivatives demonstrate lower corrosion inhibition efficiency (78.5–94.7%) compared to hydroxy- or amino-substituted analogs (e.g., 96.5% for N'-(3,4-dihydroxybenzylidene)isonicotinohydrazide) .
  • Electron-donating substituents increase EHOMO values, enhancing adsorption onto metal surfaces .

Electronic and Quantum Chemical Properties

DFT studies reveal:

  • This compound: Lower EHOMO (-6.2 eV) and higher ELUMO (-1.8 eV) compared to methoxy derivatives (EHOMO: -5.5 eV), reducing electron-donating capacity .
  • N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide: Higher EHOMO (-5.1 eV) due to -N(CH₃)₂, correlating with improved charge transfer in corrosion inhibition .

Structural and Crystallographic Insights

  • Dichloro Derivatives : Halogen substituents induce steric hindrance, increasing dihedral angles (e.g., 72.9° for 2,6-dichloro vs. 45.2° for 4-methoxy analogs) .
  • Hydrogen Bonding : N–H⋯O interactions dominate in dichloro derivatives, forming C(4) chains, whereas methoxy derivatives exhibit O–H⋯N networks .

Biological Activity

N'-(2,6-Dichlorobenzylidene)isonicotinohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

This compound features a Schiff base structure, which enables it to interact with various biological targets. The compound can form stable complexes with metal ions, which is crucial for its enzyme inhibition capabilities. It has been shown to block the active sites of enzymes, thereby interfering with their functions.

2. Enzyme Inhibition

Recent studies have highlighted the compound's effectiveness as an inhibitor of alkaline phosphatase and ecto-5'-nucleotidases (e5'NT). These enzymes are significant in various pathological conditions, including vascular calcifications and certain cancers .

Table 1: Inhibitory Activity of this compound Against Enzymes

Enzyme TypeInhibition Potency
Human Ecto-5'-nucleotidase (h-e5'NT)Moderate Inhibition
Rat Ecto-5'-nucleotidase (r-e5'NT)Significant Inhibition
Bovine Tissue-Nonspecific Alkaline Phosphatase (b-TNAP)High Inhibition
Calf Intestinal Alkaline Phosphatase (c-IAP)Very High Inhibition

The compound exhibited significant inhibitory activity against both human and rat ecto-5'-nucleotidases, with particular potency noted against calf intestinal alkaline phosphatase .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of isonicotinohydrazides demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established anti-tubercular agents .

Table 2: Antimycobacterial Activity of Isonicotinohydrazides

CompoundMIC (µg/mL)
This compoundTBD
6-(4-Bromophenyl)-N'-(2,4-dichlorobenzylidene)-2-methylnicotinohydrazide12.5
6-(4-Bromophenyl)-N'-(un/substituted 2-oxoindolin-3-ylidene)-2-methylnicotinohydrazide6.25

The presence of halogen substituents appears to enhance the antimicrobial efficacy of these compounds .

4. Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives of isonicotinohydrazides exhibit low toxicity against various cancer cell lines, including HT-29 and MCF-7. This suggests potential for further development as anticancer agents .

5. Case Studies and Research Findings

A notable case study evaluated the effects of this compound on cancer cells in vitro. The study found that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 3: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionEffective against alkaline phosphatase and ecto-5'-nucleotidases
AntimicrobialPotent against M. tuberculosis with low MIC values
CytotoxicityLow toxicity in various cancer cell lines

Q & A

Basic Research Questions

Q. How is N'-(2,6-dichlorobenzylidene)isonicotinohydrazide synthesized, and what experimental conditions are critical for high yield?

  • Methodology : The compound is synthesized via condensation of isonicotinohydrazide with 2,6-dichlorobenzaldehyde under reflux in a solvent like anisole, using a Dean-Stark apparatus for azeotropic water removal. Key steps include:

  • Dissolving isonicotinohydrazide (1 mmol) and 2,6-dichlorobenzaldehyde (1 mmol) in anhydrous solvent.
  • Refluxing for 4–6 hours to ensure complete imine bond formation.
  • Purification by washing with n-hexane to remove unreacted aldehydes.
    • Yield Optimization : Maintaining anhydrous conditions and stoichiometric equivalence of reactants improves yields (up to 80%) .

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?

  • 1H/13C NMR : Assignments of aromatic protons (δ 8.82 ppm for –CH=N–) and carbonyl carbons confirm hydrazone formation .
  • IR Spectroscopy : Stretching vibrations at ~1,718 cm⁻¹ (C=O) and ~3,290 cm⁻¹ (N–H) validate functional groups .
  • Melting Point : Sharp melting points (e.g., 176–177°C) indicate purity .

Advanced Research Questions

Q. How can computational methods predict the electronic and optical properties of this compound?

  • DFT/Hartree-Fock : Using software like GAUSSIAN09 with a 6-311G(d,p) basis set, hyperpolarizability (β) and dipole moments are calculated to assess nonlinear optical (NLO) potential. Electron-withdrawing groups (e.g., Cl) enhance charge-transfer interactions, increasing β values .
  • UV-Vis Simulations : TD-DFT predicts λmax and transparency in visible regions (>400 nm), critical for photophysical applications .

Q. What crystallographic strategies resolve the 3D structure of this compound derivatives?

  • Single-Crystal X-ray Diffraction : Monoclinic systems (e.g., space group P21/c) with lattice parameters (a = 4.9046 Å, b = 19.1113 Å) are solved using SHELXL for refinement. Hydrogen bonding networks (e.g., N–H···O) stabilize crystal packing .
  • Validation : R factors (<0.05) and ORTEP-3 graphical interfaces ensure accuracy in bond-length/angle measurements .

Q. How do electron-withdrawing substituents influence the bioactivity of benzylidene isonicotinohydrazide derivatives?

  • Structure-Activity Relationship (SAR) : Chlorine atoms at the 2,6-positions enhance anti-tubercular activity by improving binding to Mycobacterium tuberculosis InhA enzyme (ΔG = −9.2 kcal/mol). In silico docking (e.g., AutoDock Vina) and ADMET profiling predict bioavailability and toxicity .
  • Experimental Validation : In vivo assays correlate electron-withdrawing groups (e.g., NO₂, Cl) with reduced bacterial load in murine models .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Data Triangulation : Cross-validate NMR/IR results with DFT-optimized geometries. For example, deviations in C=O bond lengths (DFT vs. XRD) may arise from solvent effects in simulations .
  • Error Analysis : Use statistical tools (e.g., RMSE) to quantify mismatches in vibrational frequencies (DFT vs. experimental IR) and refine basis sets or solvent models .

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